イマチニブ(ピペリジン)-N,N-ジオキシド

概要

説明

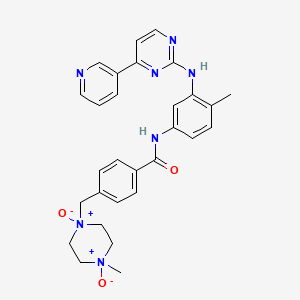

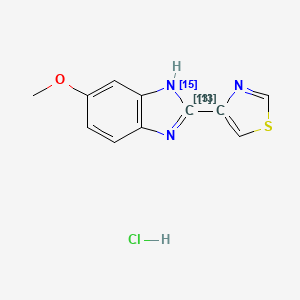

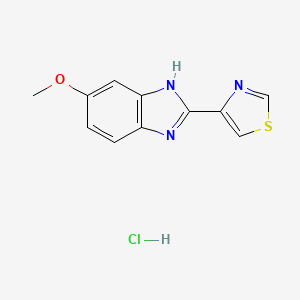

Imatinib (Piperidine)-N,N-dioxide is a compound associated with the synthesis and characterization of imatinib mesylate, a potent antineoplastic agent that acts as a tyrosine kinase inhibitor. Imatinib mesylate is primarily used for the treatment of various cancers, including chronic myelogenous leukemia, acute lymphocytic leukemia, and certain types of gastrointestinal stromal tumors .

科学的研究の応用

Imatinib (Piperidine)-N,N-dioxide is used in scientific research to study the synthesis and characterization of impurities in imatinib mesylate. This research is crucial for understanding the impurity profile and developing accurate analytical methods during the research and development phase . Additionally, it helps in evaluating the genotoxic nature of imatinib impurities, which is essential for ensuring the safety and efficacy of the drug .

作用機序

Target of Action

Imatinib (Piperidine)-N,N-dioxide, also known as 4-[(4-Methyl-1,4-dioxido-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide or Imatinib related substance b, primarily targets the BCR-ABL fusion protein . This fusion protein is a constitutively active tyrosine kinase, central to the transformation of hematopoietic cells in conditions such as chronic myeloid leukemia .

Mode of Action

Imatinib (Piperidine)-N,N-dioxide inhibits the BCR-ABL tyrosine kinase by binding to its ATP binding site and stabilizing its inactive form . This prevents tyrosine autophosphorylation, thereby inhibiting the phosphorylation of its substrates . This inhibition disrupts the activation of multiple signal transduction pathways, leading to decreased proliferation, reduced growth-factor dependence and apoptosis, and perturbed interaction with the extracellular matrix and stroma .

Biochemical Pathways

The inhibition of BCR-ABL by Imatinib (Piperidine)-N,N-dioxide affects several crucial signaling pathways. These include the STAT-3, NF-κB, PI3k/Akt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB pathways . The disruption of these pathways leads to various anticancer biological processes, such as the release of reactive oxygen species (ROS), activation of mitochondrial cytochrome C, release of Bax-protein from mitochondria, and downregulation of Bcl-2 protein, resulting in a high Bax:Bcl-2 ratio .

Pharmacokinetics

The pharmacokinetics of Imatinib (Piperidine)-N,N-dioxide involves active transport into and out of cells . This active transport process is likely mediated by the human organic cation transporter 1 (hOCT1) for influx and MDR1 (ABCB1) for efflux . The differential expression of these transporters may be a critical determinant of intracellular drug levels and, hence, resistance to Imatinib (Piperidine)-N,N-dioxide .

Result of Action

The action of Imatinib (Piperidine)-N,N-dioxide results in unprecedented responses in chronic phase conditions, with rates of complete cytogenetic response (CCR) of more than 40% in patients after failure of interferon-α (IFN) and more than 80% in newly diagnosed patients . Resistance to treatment after an initial response is common in more advanced phases of the disease .

Action Environment

The action, efficacy, and stability of Imatinib (Piperidine)-N,N-dioxide can be influenced by various environmental factors. These include the presence of excess growth factors in the microenvironment, the number of membrane-bound receptors, and whether these receptors or downstream signaling pathways are constantly activated by mutations or chromosome rearrangements . Understanding these factors is crucial for predicting potential side effects and novel medical uses of Imatinib (Piperidine)-N,N-dioxide.

生化学分析

Biochemical Properties

Imatinib (Piperidine)-N,N-dioxide interacts with various enzymes, proteins, and other biomolecules. It is a derivative of Imatinib, which is known to inhibit multiple tyrosine kinases . The nature of these interactions is largely dependent on the specific biomolecules it interacts with.

Cellular Effects

Imatinib (Piperidine)-N,N-dioxide influences cell function by interacting with various cellular processes. As a derivative of Imatinib, it may impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Imatinib (Piperidine)-N,N-dioxide involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression. As a derivative of Imatinib, it likely exerts its effects at the molecular level in a similar manner .

準備方法

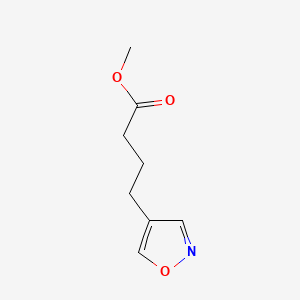

Synthetic Routes and Reaction Conditions: Imatinib (Piperidine)-N,N-dioxide can be synthesized by taking imatinib impurity F dissolved in chloroform and adding triethylamine dropwise under cooling conditions. The reaction mixture is stirred for 10-15 minutes, followed by the addition of 4-chloromethyl .

Industrial Production Methods: The industrial production of imatinib related substance b involves a series of chemical reactions and purification steps to ensure the final product meets stringent purity requirements. The process typically includes the use of high-performance liquid chromatography (HPLC) to separate and purify the compound .

化学反応の分析

Types of Reactions: Imatinib (Piperidine)-N,N-dioxide undergoes various chemical reactions, including substitution reactions. For example, the synthesis of imatinib impurity B involves the substitution of a chlorine atom with a methyl group .

Common Reagents and Conditions:

Reagents: Triethylamine, chloroform, 4-chloromethyl.

Conditions: Cooling conditions, stirring for 10-15 minutes.

Major Products Formed: The major product formed from the reaction involving imatinib related substance b is imatinib impurity B .

類似化合物との比較

- Imatinib impurity A

- Imatinib impurity C

- Imatinib impurity F

- Imatinib impurity J

Comparison: Imatinib (Piperidine)-N,N-dioxide is unique in its specific synthesis route and the conditions required for its formation. While other impurities like imatinib impurity A, C, F, and J are also formed during the synthesis of imatinib mesylate, each impurity has distinct chemical properties and synthesis methods .

特性

IUPAC Name |

4-[(4-methyl-1,4-dioxidopiperazine-1,4-diium-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31N7O3/c1-21-5-10-25(18-27(21)34-29-31-13-11-26(33-29)24-4-3-12-30-19-24)32-28(37)23-8-6-22(7-9-23)20-36(39)16-14-35(2,38)15-17-36/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFKGVMIUOYNDCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C[N+]3(CC[N+](CC3)(C)[O-])[O-])NC4=NC=CC(=N4)C5=CN=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20857871 | |

| Record name | 4-[(4-Methyl-1,4-dioxo-1lambda~5~,4lambda~5~-piperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20857871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

525.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

571186-93-1 | |

| Record name | 4-[(4-Methyl-1,4-dioxido-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=571186-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(4-Methyl-1,4-dioxo-1lambda~5~,4lambda~5~-piperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20857871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-Diazabicyclo[2.2.1]heptane,2-methyl-5-(methylsulfonyl)-,(1S)-(9CI)](/img/new.no-structure.jpg)

![Des[(5-ethyl-2-pyridinyl)ethyl] Pioglitazone Dimer Ether Impurity](/img/structure/B589605.png)

![2-[4-(Methanesulfonyl)phenyl]-1H-benzimidazole](/img/structure/B589615.png)